molecular formula C8H12N2O B3371013 5-(Aminomethyl)-2-methoxyaniline CAS No. 60518-02-7

5-(Aminomethyl)-2-methoxyaniline

Cat. No.: B3371013
CAS No.: 60518-02-7
M. Wt: 152.19 g/mol
InChI Key: PPJILWNZWLDSCP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxyaniline is an organic compound with the molecular formula C8H12N2O It is a derivative of aniline, featuring an aminomethyl group at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyaniline.

    Formylation: The 2-methoxyaniline undergoes formylation to introduce a formyl group at the 5-position.

    Reduction: The formyl group is then reduced to an aminomethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(Aminomethyl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    5-Aminomethyl-2-thiouridine: Contains a thiouridine moiety, which imparts different chemical properties.

    4-Amino-5-aminomethyl-2-methylpyrimidine: Features a pyrimidine ring, leading to distinct biological activities.

Uniqueness

5-(Aminomethyl)-2-methoxyaniline is unique due to the presence of both the aminomethyl and methoxy groups, which confer specific reactivity patterns and potential applications not seen in its analogs. This dual functionality allows for versatile chemical modifications and interactions in various research and industrial contexts.

Properties

IUPAC Name

5-(aminomethyl)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJILWNZWLDSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903119
Record name NoName_3713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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